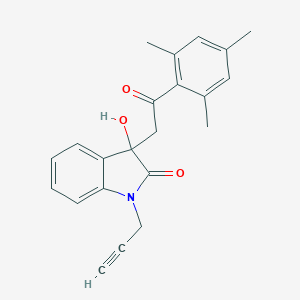![molecular formula C24H20ClNO4 B214731 1-(2-chlorobenzyl)-3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B214731.png)
1-(2-chlorobenzyl)-3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-chlorobenzyl)-3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one is a synthetic compound that is widely used in scientific research. It is a potent inhibitor of the enzyme glycogen synthase kinase-3β (GSK-3β) and has been shown to have potential therapeutic applications in a range of diseases, including Alzheimer's disease, diabetes, and cancer.
Wirkmechanismus
The primary mechanism of action of 1-(2-chlorobenzyl)-3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one is inhibition of the enzyme GSK-3β. GSK-3β is involved in a range of cellular processes, including glycogen metabolism, cell proliferation, and apoptosis. Inhibition of GSK-3β has been shown to have a range of therapeutic effects, including neuroprotection, anti-diabetic effects, and anti-cancer effects.
Biochemical and Physiological Effects:
In addition to its effects on GSK-3β, 1-(2-chlorobenzyl)-3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one has been shown to have a range of other biochemical and physiological effects. It has been shown to increase insulin sensitivity in animal models of diabetes, and to reduce inflammation in animal models of arthritis. In addition, it has been shown to improve cognitive function in animal models of depression.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of 1-(2-chlorobenzyl)-3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one is its potency as a GSK-3β inhibitor. This makes it a valuable tool for studying the role of GSK-3β in a range of cellular processes. However, its potency also means that it can be toxic at high concentrations, which can limit its use in some experiments. In addition, its synthetic nature means that it may not accurately replicate the effects of natural compounds in vivo.
Zukünftige Richtungen
There are a range of potential future directions for research on 1-(2-chlorobenzyl)-3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one. One area of interest is its potential therapeutic applications in Alzheimer's disease. Further studies are needed to determine its efficacy in animal models and in clinical trials. In addition, its anti-cancer properties are of interest, and further studies are needed to determine its potential as a cancer treatment. Finally, its effects on inflammation and insulin sensitivity suggest that it may have potential as a treatment for other metabolic disorders, such as obesity and type 2 diabetes.
Synthesemethoden
The synthesis of 1-(2-chlorobenzyl)-3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one involves a multi-step process that begins with the reaction of 2-methoxybenzaldehyde with 2-nitrobenzaldehyde to form 2-(2-methoxyphenyl)-2-nitroethanol. This compound is then reduced to 2-(2-methoxyphenyl)-2-nitroethane, which is subsequently reacted with 2-chlorobenzyl bromide to form 1-(2-chlorobenzyl)-2-(2-methoxyphenyl)ethanone. The final step involves the reaction of this compound with indole-2,3-dione to form 1-(2-chlorobenzyl)-3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one.
Wissenschaftliche Forschungsanwendungen
1-(2-chlorobenzyl)-3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one has been extensively studied for its potential therapeutic applications. It has been shown to have neuroprotective effects in animal models of Alzheimer's disease, as well as anti-diabetic and anti-cancer properties. In addition, it has been shown to have anti-inflammatory effects and to improve cognitive function in animal models of depression.
Eigenschaften
Produktname |
1-(2-chlorobenzyl)-3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one |
|---|---|
Molekularformel |
C24H20ClNO4 |
Molekulargewicht |
421.9 g/mol |
IUPAC-Name |
1-[(2-chlorophenyl)methyl]-3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]indol-2-one |
InChI |
InChI=1S/C24H20ClNO4/c1-30-22-13-7-3-9-17(22)21(27)14-24(29)18-10-4-6-12-20(18)26(23(24)28)15-16-8-2-5-11-19(16)25/h2-13,29H,14-15H2,1H3 |
InChI-Schlüssel |
IFTXZRIMUMOFTQ-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1C(=O)CC2(C3=CC=CC=C3N(C2=O)CC4=CC=CC=C4Cl)O |
Kanonische SMILES |
COC1=CC=CC=C1C(=O)CC2(C3=CC=CC=C3N(C2=O)CC4=CC=CC=C4Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-Allyl-3-[2-(4-ethoxy-phenyl)-2-oxo-ethyl]-3-hydroxy-1,3-dihydro-indol-2-one](/img/structure/B214649.png)
![1-allyl-3-hydroxy-3-[2-(1-naphthyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B214651.png)
![3-[2-(2,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one](/img/structure/B214652.png)

![3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one](/img/structure/B214657.png)
![3-[2-(4-tert-butylphenyl)-2-oxoethyl]-3-hydroxy-1-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one](/img/structure/B214659.png)
![1-Allyl-3-[2-(4-ethyl-phenyl)-2-oxo-ethyl]-3-hydroxy-1,3-dihydro-indol-2-one](/img/structure/B214661.png)
![3-[2-(4-ethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-(prop-2-yn-1-yl)-1,3-dihydro-2H-indol-2-one](/img/structure/B214663.png)
![3-[2-(2,5-dimethylphenyl)-2-oxoethyl]-3-hydroxy-1-(prop-2-yn-1-yl)-1,3-dihydro-2H-indol-2-one](/img/structure/B214664.png)

![3-[2-(4-ethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B214666.png)
![3-[2-(4-ethoxyphenyl)-2-oxoethyl]-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B214667.png)
![3-[2-(2,5-dimethylphenyl)-2-oxoethyl]-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B214668.png)
![3-[2-(2,4-dimethylphenyl)-2-oxoethyl]-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B214671.png)